

An In-depth Technical Guide to the Spectroscopic Analysis of Narcotic Acid

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Compound of Interest

Compound Name: *Narcotic acid*

Cat. No.: *B1238708*

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Disclaimer: No experimental spectroscopic data for the compound identified as "**Narcotic acid**" (CAS 55836-07-2) was found in a comprehensive search of publicly available scientific databases. The information presented herein is based on established spectroscopic principles and data for structurally similar compounds. The provided protocols are representative of the methodologies used for the analysis of complex isoquinoline alkaloids.

Introduction

"**Narcotic acid**" is a recognized synonym for the chemical compound 6-[(S)-hydroxy-(4-methoxy-6-methyl-7,8-dihydro-5H-[1][2]dioxolo[4,5-g]isoquinolin-5-yl)methyl]-2,3-dimethoxybenzoic acid. Its chemical formula is $C_{22}H_{25}NO_8$, and its CAS number is 55836-07-2. This molecule belongs to the broad class of isoquinoline alkaloids, a diverse group of naturally occurring compounds with a wide range of pharmacological activities. Due to the complex nature of this molecule, a multi-faceted spectroscopic approach is essential for its structural elucidation and characterization. This guide provides an overview of the expected spectroscopic data and the detailed experimental protocols required for such an analysis.

Predicted Spectroscopic Data

While experimental data is not available, the following tables summarize the expected spectroscopic features of **Narcotic acid** based on its functional groups and the known chemical shifts and absorption frequencies of similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Chemical Shifts

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Notes
Aromatic-H	6.5 - 8.0	m	Protons on the benzoic acid and isoquinoline rings.
O-CH ₃	3.8 - 4.0	s	Methoxyl group protons.
N-CH ₃	~2.5	s	N-methyl group protons.
O-CH ₂ -O	~5.9	s	Methylenedioxy group protons.
Aliphatic CH, CH ₂	2.0 - 4.5	m	Protons of the dihydroisoquinoline ring system.
COOH	10.0 - 13.0	br s	Carboxylic acid proton, can be exchangeable with D ₂ O.
OH	Variable	br s	Alcoholic hydroxyl proton, can be exchangeable with D ₂ O.

Table 2: Predicted ^{13}C NMR Chemical Shifts

Carbon Atoms	Predicted Chemical Shift (δ , ppm)	Notes
C=O (Carboxylic Acid)	165 - 180	
Aromatic C	100 - 160	
O-CH ₃	55 - 65	
N-CH ₃	~40	
O-CH ₂ -O	~100	
Aliphatic C	20 - 70	

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity	Notes
O-H (Carboxylic Acid)	2500 - 3300	Strong, Broad	Very characteristic broad absorption. [3] [4] [5] [6] [7]
C-H (Aromatic)	3000 - 3100	Medium	
C-H (Aliphatic)	2850 - 3000	Medium	
C=O (Carboxylic Acid)	1700 - 1725	Strong	Position can be affected by hydrogen bonding.
C=C (Aromatic)	1450 - 1600	Medium to Weak	Multiple bands are expected.
C-O	1000 - 1300	Strong	Includes ether and alcohol C-O stretches.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

Parameter	Predicted Value	Notes
Molecular Ion (M)	m/z 431.16	For the neutral molecule.
[M+H] ⁺	m/z 432.17	Expected in positive ion mode ESI or CI.
[M-H] ⁻	m/z 430.15	Expected in negative ion mode ESI or CI.
Key Fragmentation Pathways	Loss of H ₂ O, CO ₂ , CH ₃ , and cleavage of the isoquinoline ring system.	Fragmentation patterns of isoquinoline alkaloids can be complex and are often initiated by cleavage of the bonds benzylic to the nitrogen atom. [8] [9] [10] [11] [12]

Experimental Protocols

The following are detailed, representative protocols for the spectroscopic analysis of complex isoquinoline alkaloids like **Narcotic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation:
 - Weigh approximately 5-10 mg of the purified alkaloid.
 - Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interference with the signals of interest.

- Filter the solution into a 5 mm NMR tube.
- Instrumentation and Data Acquisition:
 - Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
 - ^1H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds.
 - ^{13}C NMR: Acquire a proton-decoupled ^{13}C spectrum. Due to the lower natural abundance of ^{13}C , a larger number of scans and a longer acquisition time will be necessary.
 - 2D NMR: To aid in the complete assignment of the complex structure, a suite of 2D NMR experiments should be performed, including COSY (Correlation Spectroscopy) for ^1H - ^1H correlations, HSQC (Heteronuclear Single Quantum Coherence) for direct ^1H - ^{13}C correlations, and HMBC (Heteronuclear Multiple Bond Correlation) for long-range ^1H - ^{13}C correlations.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation:
 - KBr Pellet Method: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
 - Thin Film Method: If the sample is soluble in a volatile solvent, dissolve a small amount and cast a thin film onto a salt plate (e.g., NaCl or KBr) by allowing the solvent to evaporate.
- Instrumentation and Data Acquisition:
 - Use a Fourier Transform Infrared (FTIR) spectrometer.

- Record a background spectrum of the empty sample compartment or the pure KBr pellet.
- Place the sample in the spectrometer and record the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- The spectrum is typically recorded in the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.

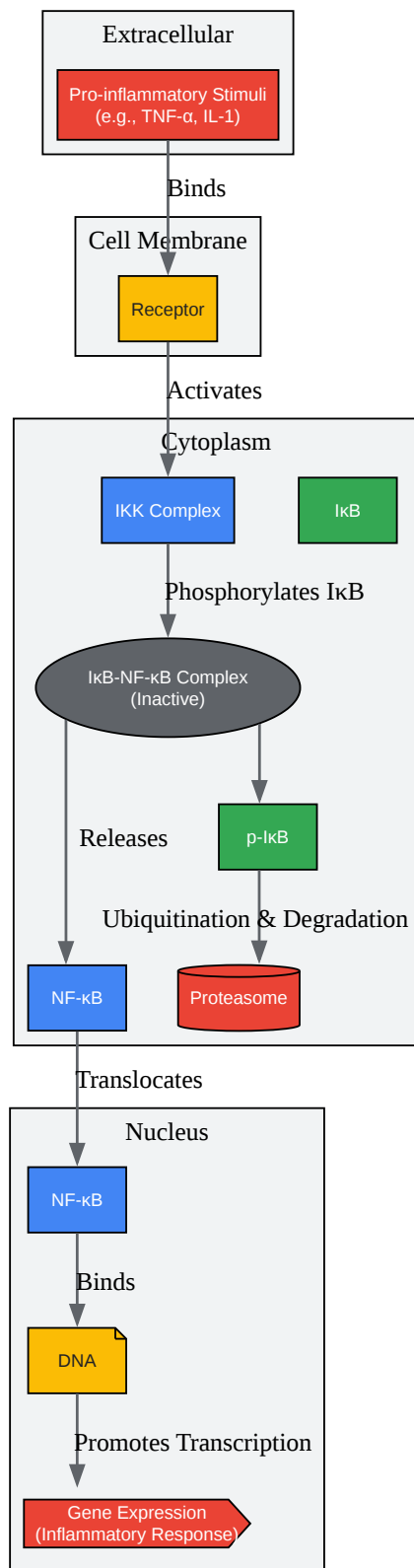
Methodology:

- Sample Preparation:
 - Prepare a dilute solution of the sample (e.g., 1 $\mu\text{g/mL}$) in a suitable solvent such as methanol or acetonitrile. The solvent should be compatible with the ionization technique.
- Instrumentation and Data Acquisition:
 - Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules like alkaloids. It can be run in both positive and negative ion modes.
 - Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurements, which can help in determining the elemental composition.
 - Tandem Mass Spectrometry (MS/MS): To study the fragmentation patterns, perform MS/MS experiments. In this, the molecular ion (or a protonated/deprotonated version) is selected in the first mass analyzer, fragmented by collision-induced dissociation (CID), and the resulting fragment ions are analyzed in the second mass analyzer.

Signaling Pathway Visualization

Isoquinoline alkaloids are known to modulate various cellular signaling pathways. A key pathway implicated in the pharmacological effects of many such compounds is the NF- κ B

(Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a crucial role in inflammation and immune responses.

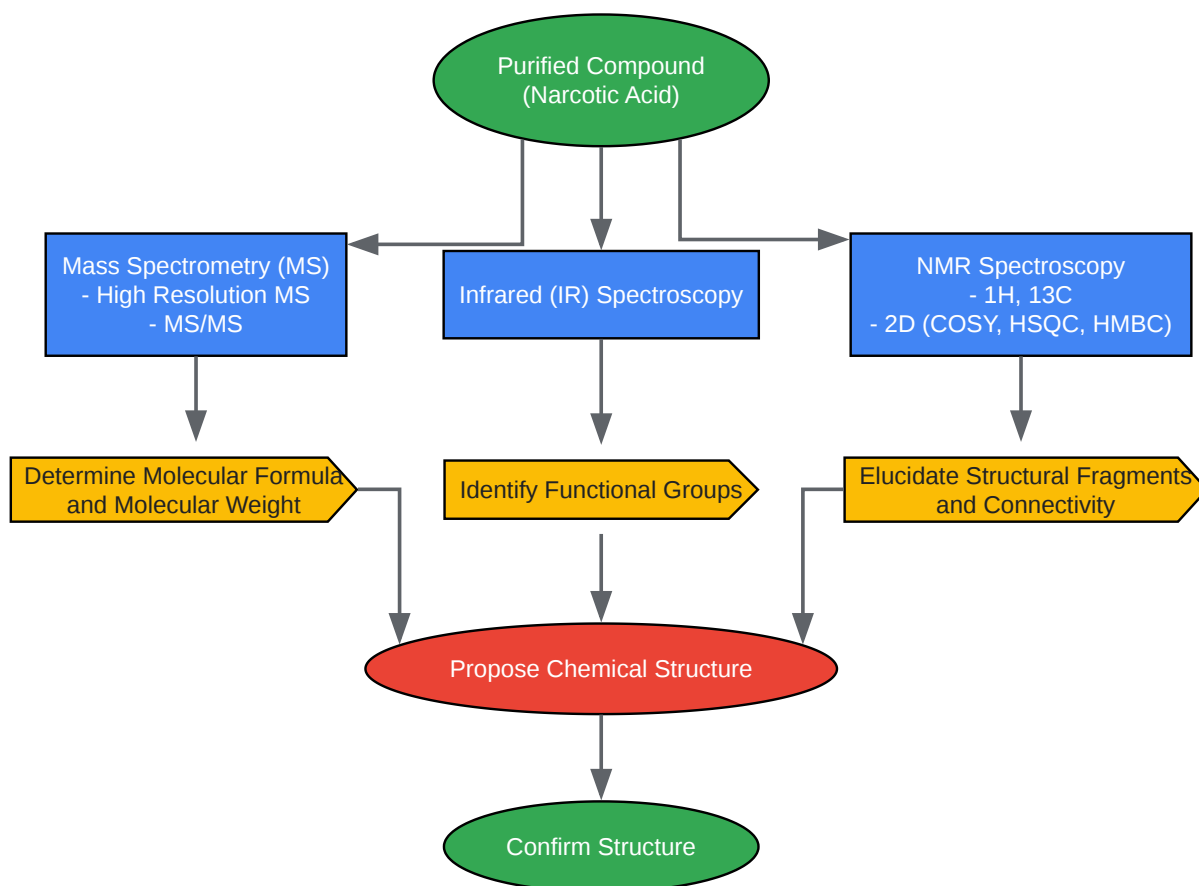


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Figure 1: Canonical NF- κ B Signaling Pathway.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a complex natural product like **Narcotic acid**.



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Figure 2: Workflow for Structural Elucidation.

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